3-Fluoro-2-(trifluoromethyl)benzamidine
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Overview
Description
3-Fluoro-2-(trifluoromethyl)benzamidine is a fluorinated organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamidine typically involves the introduction of fluoro and trifluoromethyl groups onto a benzamidine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzamidine precursor is reacted with fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)benzamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzamidine derivatives, while substitution reactions can produce a variety of functionalized benzamidines.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzamidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzamidine
- 3-(Trifluoromethyl)benzylamine
- 2-Fluoro-3-(trifluoromethyl)benzamidine
Uniqueness
3-Fluoro-2-(trifluoromethyl)benzamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H3,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHWEIYYMGRXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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